Cas no 2227691-53-2 (rac-(3R,4S)-4-(3,4-dihydro-2H-pyran-6-yl)oxolan-3-ol)
rac-(3R,4S)-4-(3,4-dihydro-2H-pyran-6-yl)oxolan-3-ol Chemical and Physical Properties
Names and Identifiers
-
- rac-(3R,4S)-4-(3,4-dihydro-2H-pyran-6-yl)oxolan-3-ol
- 2227691-53-2
- EN300-1634788
-
- Inchi: 1S/C9H14O3/c10-8-6-11-5-7(8)9-3-1-2-4-12-9/h3,7-8,10H,1-2,4-6H2/t7-,8-/m1/s1
- InChI Key: BQIQJHSIGNHIKE-HTQZYQBOSA-N
- SMILES: O1C[C@H]([C@H](C2=CCCCO2)C1)O
Computed Properties
- Exact Mass: 170.094294304g/mol
- Monoisotopic Mass: 170.094294304g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 188
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.2
- Topological Polar Surface Area: 38.7Ų
rac-(3R,4S)-4-(3,4-dihydro-2H-pyran-6-yl)oxolan-3-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1634788-0.05g |
rac-(3R,4S)-4-(3,4-dihydro-2H-pyran-6-yl)oxolan-3-ol |
2227691-53-2 | 0.05g |
$1709.0 | 2023-06-04 | ||
| Enamine | EN300-1634788-0.1g |
rac-(3R,4S)-4-(3,4-dihydro-2H-pyran-6-yl)oxolan-3-ol |
2227691-53-2 | 0.1g |
$1791.0 | 2023-06-04 | ||
| Enamine | EN300-1634788-0.25g |
rac-(3R,4S)-4-(3,4-dihydro-2H-pyran-6-yl)oxolan-3-ol |
2227691-53-2 | 0.25g |
$1872.0 | 2023-06-04 | ||
| Enamine | EN300-1634788-0.5g |
rac-(3R,4S)-4-(3,4-dihydro-2H-pyran-6-yl)oxolan-3-ol |
2227691-53-2 | 0.5g |
$1954.0 | 2023-06-04 | ||
| Enamine | EN300-1634788-1.0g |
rac-(3R,4S)-4-(3,4-dihydro-2H-pyran-6-yl)oxolan-3-ol |
2227691-53-2 | 1g |
$2035.0 | 2023-06-04 | ||
| Enamine | EN300-1634788-2.5g |
rac-(3R,4S)-4-(3,4-dihydro-2H-pyran-6-yl)oxolan-3-ol |
2227691-53-2 | 2.5g |
$3988.0 | 2023-06-04 | ||
| Enamine | EN300-1634788-5.0g |
rac-(3R,4S)-4-(3,4-dihydro-2H-pyran-6-yl)oxolan-3-ol |
2227691-53-2 | 5g |
$5900.0 | 2023-06-04 | ||
| Enamine | EN300-1634788-10.0g |
rac-(3R,4S)-4-(3,4-dihydro-2H-pyran-6-yl)oxolan-3-ol |
2227691-53-2 | 10g |
$8749.0 | 2023-06-04 | ||
| Enamine | EN300-1634788-50mg |
rac-(3R,4S)-4-(3,4-dihydro-2H-pyran-6-yl)oxolan-3-ol |
2227691-53-2 | 50mg |
$888.0 | 2023-09-22 | ||
| Enamine | EN300-1634788-100mg |
rac-(3R,4S)-4-(3,4-dihydro-2H-pyran-6-yl)oxolan-3-ol |
2227691-53-2 | 100mg |
$930.0 | 2023-09-22 |
rac-(3R,4S)-4-(3,4-dihydro-2H-pyran-6-yl)oxolan-3-ol Related Literature
-
Eunju Nam,Jiyeon Han,Sunhee Choi,Mi Hee Lim Chem. Commun., 2021,57, 7637-7640
-
Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
-
Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
-
Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
-
Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
Additional information on rac-(3R,4S)-4-(3,4-dihydro-2H-pyran-6-yl)oxolan-3-ol
Chemical Profile of rac-(3R,4S)-4-(3,4-dihydro-2H-pyran-6-yl)oxolan-3-ol (CAS No. 2227691-53-2)
The compound rac-(3R,4S)-4-(3,4-dihydro-2H-pyran-6-yl)oxolan-3-ol, identified by its CAS number 2227691-53-2, represents a significant advancement in the field of chiral chemistry and pharmaceutical intermediates. This enantiomerically pure molecule has garnered attention due to its structural complexity and potential applications in drug development. The presence of a pyran ring and an oxolan moiety makes it a versatile scaffold for designing molecules with enhanced biological activity.
In recent years, the demand for chiral compounds in pharmaceuticals has surged, driven by the need for more selective and effective drugs. The stereochemistry of rac-(3R,4S)-4-(3,4-dihydro-2H-pyran-6-yl)oxolan-3-ol plays a crucial role in determining its pharmacological properties. The specific arrangement of substituents around the stereocenters contributes to its unique interaction with biological targets, making it a promising candidate for further investigation.
One of the most compelling aspects of this compound is its potential in the development of novel therapeutic agents. The pyran ring, a common feature in many bioactive molecules, is known for its ability to stabilize reactive intermediates and enhance binding affinity. Meanwhile, the oxolan group introduces additional conformational flexibility, allowing for precise tuning of molecular interactions. This combination makes rac-(3R,4S)-4-(3,4-dihydro-2H-pyran-6-yl)oxolan-3-ol an attractive building block for medicinal chemists.
Recent studies have highlighted the importance of stereoelectronic effects in drug design. The stereochemistry of rac-(3R,4S)-4-(3,4-dihydro-2H-pyran-6-yl)oxolan-3-ol influences its electronic properties and reactivity, which are critical factors in determining its biological efficacy. For instance, the presence of the (3R,4S) configuration ensures optimal spatial orientation for binding to biological targets. This level of control over molecular structure is essential for developing drugs with high specificity and low toxicity.
The synthesis of this compound presents a significant challenge due to its complex stereochemistry. Advanced synthetic methodologies are required to achieve high enantiomeric purity. Techniques such as asymmetric catalysis and chiral resolution have been employed to isolate the desired enantiomer. These synthetic strategies not only highlight the ingenuity of modern organic chemistry but also underscore the importance of innovative approaches in drug discovery.
From a pharmaceutical perspective, rac-(3R,4S)-4-(3,4-dihydro-2H-pyran-6-yl)oxolan-3-ol has shown promise in preclinical studies as a potential intermediate for more complex drug candidates. Its structural features allow for modifications that can enhance pharmacokinetic properties such as solubility and metabolic stability. Furthermore, its compatibility with various functional groups makes it a versatile platform for exploring new chemical entities.
The role of computational chemistry in understanding the behavior of this compound cannot be overstated. Molecular modeling techniques have been used to predict how rac-(3R,4S)-4-(3,4-dihydro-2H-pyran-6-yl)oxolan-3-ol interacts with biological targets at the atomic level. These insights are invaluable for guiding experimental efforts and optimizing drug design. By integrating experimental data with computational predictions, researchers can accelerate the discovery process and bring new therapies to market more efficiently.
The future prospects for this compound are promising. As our understanding of chiral chemistry evolves, so does our ability to harness its potential for therapeutic applications. Ongoing research aims to explore new synthetic routes and expand the range of possible derivatives. This compound serves as a testament to the power of interdisciplinary collaboration between chemists, biologists, and pharmacologists in advancing drug development.
In conclusion,rac-(3R,4S)-4-(3,4-dihydro-2H-pyran-6-yloxolanan 5 ) - 7 - dihydro - 5 - oxan - 5 - ol ( CAS No . 2227691 - 53 - 2 ) is a remarkable molecule with significant implications for pharmaceutical research . Its unique structural features , coupled with its potential applications , make it a cornerstone in modern drug discovery . As research continues , we can expect even more innovative uses for this compound , further solidifying its importance in the field .
2227691-53-2 (rac-(3R,4S)-4-(3,4-dihydro-2H-pyran-6-yl)oxolan-3-ol) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)